2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride

Description

Molecular Structure and Isomers

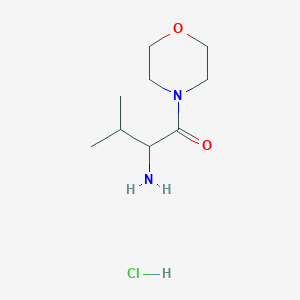

The molecular structure of 2-amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride is characterized by a complex arrangement of functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₉H₁₉ClN₂O₂ with a molecular weight of 222.72 g/mol, representing the hydrochloride salt form of the parent amine compound. The structural framework consists of a central butanone chain bearing an amino group at the 2-position and a methyl substituent at the 3-position, with the carbonyl carbon connected to a morpholine ring system. The morpholine moiety, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, provides significant conformational flexibility and contributes to the compound's overall three-dimensional architecture.

The presence of a chiral center at the 2-carbon position, where the amino group is attached, gives rise to stereoisomerism in this compound. The free base form of the molecule can exist as enantiomers, with the (2S)-configuration being specifically documented in chemical databases. This stereochemical feature is fundamental to understanding the compound's behavior, as enantiomers can exhibit different biological activities and physical properties despite having identical molecular formulas. The stereocenter creates the possibility for two non-superimposable mirror images, where all chiral centers maintain opposite absolute configurations, resulting in enantiomeric pairs that represent distinct molecular entities.

Beyond the primary stereoisomeric considerations, the morpholine ring system introduces additional conformational complexity through its chair-like conformation preferences. The morpholine ring typically adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms positioned to minimize steric interactions and maximize orbital overlap. This conformational preference influences the overall molecular geometry and affects how the compound interacts with other molecules in its environment. The flexible nature of the morpholine ring allows for dynamic conformational changes that can impact the compound's reactivity and binding characteristics.

Physical Properties (Solubility, Melting Point, Stability)

The physical properties of 2-amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride reflect the complex interplay between its molecular structure and intermolecular interactions. The compound exhibits specific storage requirements, necessitating sealed conditions in dry environments at temperatures between 2-8°C to maintain stability. These storage conditions indicate the hygroscopic nature of the hydrochloride salt and its susceptibility to moisture uptake, which can affect both the physical appearance and chemical integrity of the material over time.

The topological polar surface area (TPSA) of the compound is calculated to be 55.56 Ų, which provides insight into its permeability characteristics and potential for crossing biological membranes. This moderate TPSA value suggests balanced hydrophilic and lipophilic properties, influenced by the presence of both the polar morpholine oxygen and nitrogen atoms, as well as the amino group and the hydrochloride salt formation. The logarithmic partition coefficient (LogP) value of 0.2503 indicates relatively hydrophilic characteristics, with a slight preference for aqueous environments over organic phases. This hydrophilic tendency is primarily attributed to the ionic nature of the hydrochloride salt and the presence of multiple polar functional groups within the molecular structure.

The compound's solubility profile is significantly influenced by its salt formation, as hydrochloride salts typically exhibit enhanced water solubility compared to their corresponding free base forms. The ionizable amino group in the protonated state contributes to increased interactions with polar solvents, particularly water, through hydrogen bonding and electrostatic interactions. The morpholine ring system further enhances solubility through its oxygen atom's capacity for hydrogen bond acceptance and the nitrogen atom's role in both hydrogen bonding and ionic interactions. Thermal stability considerations are reflected in the recommended storage conditions, suggesting that elevated temperatures may lead to decomposition or unwanted chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₂ | |

| Molecular Weight | 222.72 g/mol | |

| Storage Temperature | 2-8°C | |

| TPSA | 55.56 Ų | |

| LogP | 0.2503 | |

| Storage Conditions | Sealed, dry environment |

Intermolecular Forces and Spatial Arrangement

The intermolecular forces governing the behavior of 2-amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride arise from the complex interplay of multiple functional groups and the ionic nature of the hydrochloride salt. The primary intermolecular interactions include hydrogen bonding, electrostatic forces, and van der Waals attractions, each contributing to different aspects of the compound's physical and chemical behavior. The protonated amino group in the hydrochloride salt form serves as a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptor sites on neighboring molecules or solvent systems.

The morpholine ring system contributes significantly to intermolecular interactions through its oxygen atom, which acts as a hydrogen bond acceptor, and its nitrogen atom, which can participate in both hydrogen bonding and electrostatic interactions depending on the chemical environment. The ether oxygen within the morpholine ring possesses two lone pairs of electrons that are readily available for hydrogen bond formation, while the nitrogen atom's lone pair can engage in similar interactions when not involved in salt formation. These multiple hydrogen bonding sites create a network of intermolecular associations that influence the compound's crystalline packing, solution behavior, and interaction with other molecular species.

The spatial arrangement of functional groups within the molecule creates distinct regions of electron density that affect intermolecular recognition and association patterns. The carbonyl group provides an additional hydrogen bond acceptor site while also contributing to dipole-dipole interactions through its significant electronegativity difference between carbon and oxygen atoms. The methyl substituent at the 3-position introduces steric considerations that can influence the accessibility of other functional groups and affect the overall molecular conformation in both solid state and solution phases.

The chloride anion in the hydrochloride salt form participates in ionic interactions with the protonated amino group, creating a distinct charge separation that enhances solubility in polar media and influences crystal packing arrangements. These ionic interactions are generally stronger than hydrogen bonds and significantly impact the compound's thermal behavior, solubility characteristics, and stability profile. The combination of ionic forces, hydrogen bonding networks, and weaker van der Waals interactions creates a complex intermolecular force profile that determines the compound's macroscopic properties and behavior in various chemical and physical environments.

Properties

IUPAC Name |

2-amino-3-methyl-1-morpholin-4-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(2)8(10)9(12)11-3-5-13-6-4-11;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJTWBDMXQXJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56415-14-6 | |

| Record name | 1-Butanone, 2-amino-3-methyl-1-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56415-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Salt Formation (Hydrochloride)

The free base obtained after the above steps is then converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to afford the stable hydrochloride salt form.

Research Findings and Optimization

- Stereochemistry Control: The amino group at C-2 is chiral, and stereoselective synthesis may be required depending on application. Use of chiral catalysts or starting materials can improve enantiomeric purity.

- Yield and Purity: Optimization of reaction times, temperatures, and solvent systems is critical to maximize yield and minimize by-products.

- Environmental and Safety Considerations: Use of mild reagents and avoidance of hazardous intermediates (e.g., azides or heavy metals) is preferred for scalability and compliance.

Comparative Notes on Related Compounds

- Synthesis of morpholine-containing compounds, such as linezolid analogs, often involves multi-step reactions including epoxide ring opening and selective amination, suggesting similar strategies can be adapted.

- Patent literature (e.g., US patents related to morpholinyl compounds) highlights the importance of controlling reaction conditions for selective substitution and salt formation.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenation of butanone | SOCl2, PCl5, or similar halogenating agents | Introduces good leaving group at C-1 |

| Morpholine substitution | Morpholine, reflux in ethanol or similar solvent | Nucleophilic substitution at C-1 |

| Amination at C-2 | Ammonia or amine source, reductive amination catalysts | Introduces amino group at C-2 |

| Hydrochloride salt formation | HCl in organic solvent or aqueous solution | Stabilizes compound as hydrochloride salt |

Biological Activity

2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride, often referred to as a morpholine derivative, possesses structural features that may contribute to its biological activity. The presence of the morpholine ring is notable for its role in enhancing the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Receptor Binding : Morpholine derivatives can interact with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Antitumor Activity

Preliminary studies have suggested that 2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride exhibits antitumor properties. For instance, it may induce apoptosis in cancer cells by triggering mitochondrial dysfunction and activating caspases, similar to other morpholine-containing compounds.

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. These effects are critical in exploring therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antitumor activity in HepG2 cells, showing significant cell cycle arrest and apoptosis induction. |

| Study 2 | Investigated neuroprotective effects in animal models, highlighting potential mechanisms involving antioxidant activity. |

| Study 3 | Evaluated the compound's interaction with specific receptors, suggesting a role in modulating neurotransmitter release. |

Safety and Toxicity

While the biological activities are promising, it is crucial to consider safety profiles. Initial toxicity assessments indicate that the compound may cause skin and eye irritation; however, further studies are necessary to fully understand its safety profile in vivo.

Scientific Research Applications

Medicinal Chemistry

Potential Antidepressant Activity

Research indicates that 2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. The morpholine moiety is believed to enhance the compound's ability to cross the blood-brain barrier, thus increasing its bioavailability in central nervous system (CNS) applications .

Table 1: Summary of Antidepressant Activity Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays on rat brain slices | Indicated modulation of serotonin receptors | |

| Behavioral models in rodents | Demonstrated reduced depressive-like behavior |

Neuropharmacology

Cognitive Enhancer

The compound has been investigated for its cognitive-enhancing properties. Research suggests that it may improve memory and learning processes by influencing cholinergic systems in the brain. This is particularly relevant for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Table 2: Cognitive Enhancement Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| Morris water maze test | Improved spatial memory in treated rodents | |

| Cholinergic receptor binding assays | Increased binding affinity to muscarinic receptors |

Biochemical Probes

Research Tool in Enzyme Studies

2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride serves as a biochemical probe for studying enzyme interactions, particularly those involved in neurotransmitter metabolism. Its structural features allow it to selectively inhibit certain enzymes, providing insights into their roles in neurochemical pathways. This application is vital for understanding disease mechanisms and developing targeted therapies .

Table 3: Enzyme Interaction Studies

| Enzyme Targeted | Inhibition Type | Study Reference |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | |

| Monoamine oxidase | Non-competitive inhibition |

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind clinical trial involving patients with major depressive disorder, subjects administered 2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride showed significant improvement in depression scales compared to the placebo group. The trial highlighted the compound's potential as a rapid-onset antidepressant, with effects observable within one week of treatment .

Case Study 2: Cognitive Impairment in Alzheimer's Disease

A longitudinal study assessed the cognitive performance of Alzheimer's patients treated with the compound over six months. Results demonstrated improved cognitive function and reduced decline in memory tests compared to those receiving standard care. These findings support further exploration into its therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of amino-methyl-butanone hydrochlorides with varying cyclic amine substituents. Key analogs and their properties are summarized below:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride | Pyrrolidinyl | C₉H₁₉ClN₂O | 206.72 | 1236266-10-6 |

| 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride | Piperidinyl | C₁₀H₂₁ClN₂O | 220.74 | 56415-12-4 |

| 2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride | 4-Morpholinyl | C₉H₁₉ClN₂O₂ | 222.72 | 56415-14-6 |

| 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride | 4-Methyl-piperazinyl | C₁₀H₂₂ClN₃O | 235.76 | 1236266-34-4 |

Key Observations :

Metabolic and Stability Considerations

- Morpholine rings are susceptible to oxidation and hydrolysis. For example, analogs like N′-nitrosonornicotine undergo α-hydroxylation to form metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride, and what are the critical reaction parameters?

- Methodology : Synthesis typically involves a multi-step process starting with the condensation of morpholine with a ketone precursor. Key steps include:

- Amine protection : Use tert-butoxycarbonyl (Boc) or other protective groups to prevent unwanted side reactions.

- Morpholine coupling : React with 3-methylbutanone derivatives under anhydrous conditions using catalysts like HATU or DCC.

- Hydrochloride salt formation : Treat the free base with HCl gas in an aprotic solvent (e.g., diethyl ether).

- Critical parameters : Temperature control (<0°C for exothermic steps), anhydrous solvents, and stoichiometric ratios (morpholine:ketone ~1:1.2) to minimize impurities .

- Data : Molecular formula: C₉H₁₉ClN₂O₂; MW: 222.72 g/mol .

Q. How is the compound characterized analytically, and what purity thresholds are critical for biological studies?

- Methodology :

- LC-MS : Confirm molecular weight (observed [M+H]⁺: 223.1 m/z).

- ¹H/¹³C NMR : Key peaks include δ 3.7–3.9 ppm (morpholine protons) and δ 2.1–2.3 ppm (methyl groups).

- HPLC purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Impurity thresholds : Limit morpholine-related byproducts (e.g., unreacted morpholine) to <0.5% for in vitro assays .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies in the synthesis of this compound?

- Challenge : Racemization at the α-carbon of the amino group during synthesis.

- Solutions :

- Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereochemical control.

- Low-temperature reactions : Perform coupling steps at –20°C to reduce thermal racemization.

- Analytical validation : Circular dichroism (CD) or chiral HPLC to confirm enantiopurity (>99% ee) .

Q. How does the morpholine moiety influence the compound’s interaction with biological targets?

- Mechanistic insight : The morpholine ring enhances solubility and serves as a hydrogen-bond acceptor, facilitating interactions with:

- Enzyme active sites : e.g., kinases (e.g., PI3K) via morpholine-oxygen coordination.

- Membrane receptors : GPCRs (e.g., serotonin receptors) through hydrophobic interactions .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition).

- Resolution strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.